![molecular formula C15H24N2O3 B4584437 N-(sec-butyl)-N'-[1-(2,5-dimethoxyphenyl)ethyl]urea](/img/structure/B4584437.png)
N-(sec-butyl)-N'-[1-(2,5-dimethoxyphenyl)ethyl]urea
Descripción general
Descripción
Synthesis Analysis
Ureas and their derivatives are synthesized through a variety of methods. For compounds similar to N-(sec-butyl)-N'-[1-(2,5-dimethoxyphenyl)ethyl]urea, directed lithiation techniques are often employed, where lithiation occurs at specific positions to facilitate further reactions with electrophiles to yield substituted products (Smith, El‐Hiti, & Alshammari, 2013). Additionally, the Lossen rearrangement has been applied for the synthesis of ureas from carboxylic acids, offering a route that achieves good yields without racemization under mild conditions (Thalluri, Manne, Dev, & Mandal, 2014).
Molecular Structure Analysis
The molecular structure of urea derivatives often features planar aromatic systems with the urea moiety introducing sites for potential intramolecular and intermolecular hydrogen bonding. Studies have revealed that the 2,5-dimethoxyphenyl unit can be almost planar, with minimal deviation from planarity, indicating a rigid structure conducive to specific reactivity and interactions (Choi, Lee, Han, Kang, & Sung, 2010).
Chemical Reactions and Properties
Urea derivatives engage in a variety of chemical reactions, including α-ureidoalkylation, where specific functionalization of the urea nitrogen occurs. These reactions are pivotal for the synthesis of complex molecules with defined structural features (Gazieva, Lozhkin, Baranov, Nelyubina, Kravchenko, & Makhova, 2009).
Physical Properties Analysis
The physical properties of urea derivatives, such as heat capacities, have been measured to understand their stability and behavior under various temperature conditions. These properties are crucial for applications in material science and engineering (Ferloni & Gatta, 1995).
Aplicaciones Científicas De Investigación
Organic Synthesis and Chemical Reactivity
The directed lithiation of urea derivatives, such as N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea, highlights the utility of these compounds in synthetic chemistry for producing substituted products with high yields. Such methodologies facilitate the generation of complex molecules, underscoring urea derivatives' role in organic synthesis (Keith Smith, G. El‐Hiti, & M. Alshammari, 2013) Directed Lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea and tert-Butyl [2-(4-Methoxyphenyl)ethyl]carbamate.
Thermodynamic Studies
The investigation into the thermodynamics of urea derivatives, including their enthalpies of formation and heat capacities, provides insight into their stability and reactivity. Such studies are fundamental for understanding the energetic aspects of urea derivatives in various chemical reactions and applications (V. V. Simirsky, G. J. Kabo, & M. Frenkel', 1987) Additivity of the enthalpies of formation of urea derivatives in the crystalline state.
Hydrogen Bonding and Structural Analysis
Research on urea-derived heterocycles has shed light on their hydrogen-bonding motifs and structural dynamics. This knowledge is crucial for designing new materials and molecules with specific properties, such as enhanced stability or tailored reactivity (Laura J. McCormick et al., 2013) Investigation of steric influences on hydrogen-bonding motifs in cyclic ureas by using X-ray, neutron, and computational methods.
Advanced Material Applications
Urea derivatives serve as key components in developing new materials, such as urea-doped ZnO films in solar cells. These applications demonstrate the derivatives' versatility beyond traditional chemical synthesis, playing a pivotal role in enhancing the efficiency of photovoltaic devices through improved electron transport layers (Zongtao Wang et al., 2018) Urea-Doped ZnO Films as the Electron Transport Layer for High Efficiency Inverted Polymer Solar Cells.
Bioconjugation Mechanisms
Understanding the mechanism of amide formation by carbodiimide in aqueous media, involving urea derivatives, is fundamental in bioconjugation techniques. This research is pivotal for developing bioconjugates with applications ranging from drug delivery to biomolecular engineering (N. Nakajima & Y. Ikada, 1995) Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media.
Propiedades
IUPAC Name |
1-butan-2-yl-3-[1-(2,5-dimethoxyphenyl)ethyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3/c1-6-10(2)16-15(18)17-11(3)13-9-12(19-4)7-8-14(13)20-5/h7-11H,6H2,1-5H3,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIIXPWBQHPMGSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)NC(C)C1=C(C=CC(=C1)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Butan-2-yl-3-[1-(2,5-dimethoxyphenyl)ethyl]urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![butyl 4-{[(2,3-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B4584357.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4584360.png)
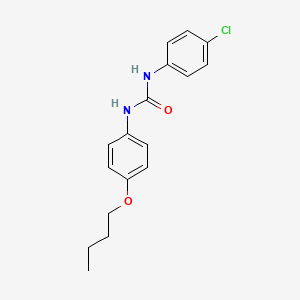
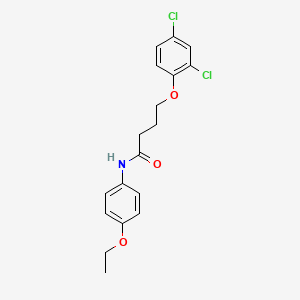
![4-{[4-(1-adamantyl)-1-piperazinyl]carbonyl}-6-methyl-2-(4-pyridinyl)quinoline](/img/structure/B4584394.png)
![3-[(3-bromophenyl)amino]-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B4584402.png)
![5-{4-[3-(2,3-dimethylphenoxy)propoxy]-3-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4584407.png)
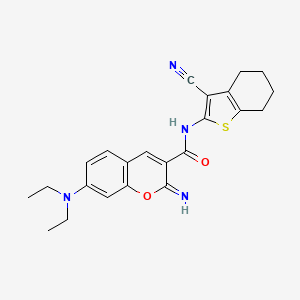
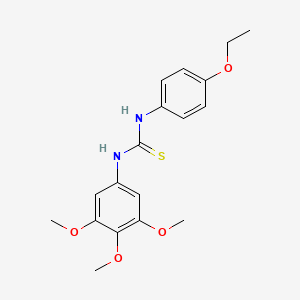
![N-[1-(3,4-dimethoxyphenyl)ethyl]-2-ethylbutanamide](/img/structure/B4584430.png)
![2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-3-nitrophenyl)acetamide](/img/structure/B4584450.png)
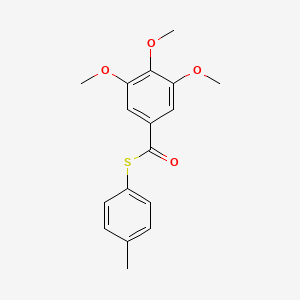
![N-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4584454.png)
![2-{[4-(2,3-dihydro-1H-inden-5-yloxy)butyl]thio}pyrimidine](/img/structure/B4584456.png)